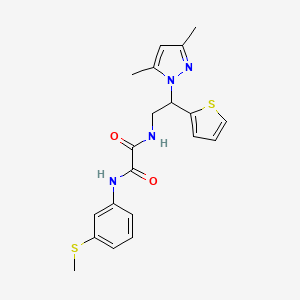

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide

Description

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is a heterocyclic oxalamide derivative featuring a pyrazole-thiophene-ethyl backbone and a 3-(methylthio)phenyl substituent. Its structure combines a 3,5-dimethylpyrazole ring, a thiophene moiety, and an oxalamide linker, which confers unique electronic and steric properties.

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-N'-(3-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S2/c1-13-10-14(2)24(23-13)17(18-8-5-9-28-18)12-21-19(25)20(26)22-15-6-4-7-16(11-15)27-3/h4-11,17H,12H2,1-3H3,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZZYVFYRMQJLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C(=O)NC2=CC(=CC=C2)SC)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the formation of the pyrazole moiety followed by acylation and coupling reactions. The general synthetic route includes:

- Formation of Pyrazole : The pyrazole ring is created via a cyclization reaction involving hydrazine and an appropriate α-bromo ketone.

- Acylation : The pyrazole derivative undergoes acylation with a thiophene-containing acyl chloride.

- Coupling Reaction : Finally, the compound is coupled with a methylthio-substituted phenyl amine to yield the target oxalamide derivative.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of 3,5-dimethylpyrazole have shown significant cytotoxic effects against various cancer cell lines:

- Cytotoxicity : Compounds similar to this oxalamide exhibited IC50 values in the low micromolar range against glioma cell lines, indicating strong anticancer properties. For example, one derivative demonstrated an IC50 of 5.13 µM compared to 8.34 µM for the standard drug 5-FU in C6 glioma cells .

The mechanism by which these compounds exert their anticancer effects often involves:

- Induction of Apoptosis : Flow cytometry studies indicate that these compounds can trigger apoptosis in cancer cells, leading to cell cycle arrest and subsequent cell death .

- Targeting Specific Pathways : Research suggests that these compounds may inhibit key enzymes involved in cancer cell proliferation and survival pathways.

Antimicrobial Activity

In addition to anticancer properties, there is evidence suggesting antimicrobial activity:

- Bacterial Inhibition : Some derivatives have shown effectiveness against specific bacterial strains, indicating potential as antimicrobial agents . The exact molecular targets are under investigation but may involve interference with bacterial metabolic pathways.

Data Summary

| Property | Value/Observation |

|---|---|

| Molecular Formula | C19H22N4O2S |

| Molecular Weight | 366.47 g/mol |

| Anticancer IC50 (C6 Cells) | 5.13 µM |

| Antimicrobial Activity | Effective against certain bacteria |

| Mechanism | Induces apoptosis; inhibits specific enzymes |

Case Studies

Several case studies have documented the biological effects of related compounds:

- Case Study on Glioma Treatment : A study demonstrated that a similar pyrazole derivative effectively reduced tumor size in vivo by inducing apoptosis in glioma cells.

- Antimicrobial Efficacy : Another study showed that derivatives inhibited growth in both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several heterocyclic systems reported in , including pyrazole, thiophene, and aromatic substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations

Structural Complexity: The target compound’s oxalamide linker distinguishes it from the carbonyl or cyano bridges in Compounds 7b and 10. Unlike Compounds 7b and 10, which feature fused thieno[2,3-b]thiophene systems, the target compound employs a simpler ethyl-pyrazole-thiophene scaffold, possibly reducing steric hindrance .

Synthetic Accessibility :

- Compound 7b and 10 were synthesized via piperidine-catalyzed condensations in DMF/EtOH, achieving yields of 70–75%. The target compound likely requires similar conditions but with additional steps for oxalamide formation and methylthio incorporation .

Physicochemical Properties: The methylthio group in the target compound may confer greater lipophilicity than the amino or cyano substituents in analogs, as evidenced by the lower polarity of SCH₃ compared to NH₂ or CN . Melting points for such heterocycles often exceed 250°C (e.g., Compound 7b: >300°C), suggesting the target compound may exhibit similar thermal stability .

Spectral Signatures :

- The target compound’s ¹H-NMR would resemble analogs in the δ 2.2–2.5 range (CH₃ and SCH₃ groups) and δ 7.3–7.6 (thiophene/pyrazole H). Its IR spectrum would uniquely combine oxalamide C=O stretches (~1680 cm⁻¹) and C-S vibrations (~650 cm⁻¹) .

Research Implications

- Drug Design: The oxalamide group in the target compound could serve as a hydrogen-bond donor/acceptor, making it a candidate for enzyme inhibition studies.

- Material Science : High thermal stability (inferred from analogs) suggests utility in thermally resistant polymers or ligands for metal-organic frameworks.

- Synthetic Optimization : Lower yields in analogs (70–75%) indicate challenges in heterocyclic coupling; microwave-assisted synthesis or alternative catalysts might improve efficiency for the target compound .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing this compound?

The synthesis involves multi-step reactions, including:

- Pyrazole-thiophene intermediate formation : Cyclization of 3,5-dimethylpyrazole with thiophene derivatives under acidic/basic conditions (e.g., K₂CO₃ in DMF for nucleophilic substitution) .

- Oxalamide linkage : Reaction of intermediates with oxalyl chloride or ethyl oxalate in anhydrous solvents (e.g., THF) at 0–5°C to prevent side reactions .

- Methylthiophenyl incorporation : Friedel-Crafts acylation or Suzuki coupling for aryl group attachment . Key parameters: Use inert atmospheres (N₂/Ar) for moisture-sensitive steps, and monitor reactions via TLC/HPLC. Typical yields range from 45–60% after recrystallization .

Q. How can spectroscopic methods (NMR, IR) confirm the compound’s structure?

- ¹H NMR : Peaks at δ 2.2–2.5 ppm (pyrazole-CH₃), δ 6.8–7.4 ppm (thiophene protons), and δ 7.5–8.1 ppm (aromatic protons from methylthiophenyl) .

- ¹³C NMR : Signals near δ 160–170 ppm confirm oxalamide carbonyl groups .

- IR : Stretching bands at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) validate the oxalamide backbone .

Q. What purification techniques are effective for isolating the compound?

- Recrystallization : Use ethanol/water mixtures to remove unreacted precursors .

- Column chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for separation of regioisomers .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular disorder or twinning in the crystal structure?

- Use SHELXL for refinement: Apply TWIN/BASF commands to model twinning and ADPs (anisotropic displacement parameters) for disordered regions .

- Example: A thiophene ring disorder can be split into two orientations with occupancy ratios refined to minimize R-factor .

Q. How to design structure-activity relationship (SAR) studies for biological activity optimization?

- Modify substituents : Replace 3,5-dimethylpyrazole with bulkier groups (e.g., CF₃) to enhance hydrophobic interactions. Substitute methylthiophenyl with electron-withdrawing groups (e.g., NO₂) to alter binding affinity .

- Docking studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases). Align results with bioassay data to prioritize analogs .

Q. How to troubleshoot batch-to-batch variability in biological activity?

- Purity analysis : Validate via HPLC (≥95% purity; C18 column, acetonitrile/water mobile phase) .

- Polymorphism screening : Perform PXRD to detect crystalline vs. amorphous forms affecting solubility .

- Contradiction resolution : Cross-validate NMR and LC-MS data to rule out degradation products .

Q. What computational methods predict metabolic stability or toxicity?

- ADMET prediction : Use SwissADME to assess CYP450 interactions and PAINS filters to exclude promiscuous binders .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to evaluate electron density at sulfur (methylthio group) for oxidation susceptibility .

Q. How to study reaction mechanisms for key synthetic steps?

- Isotopic labeling : Introduce ¹³C in oxalyl chloride to track amide bond formation via ¹³C NMR .

- Kinetic profiling : Monitor intermediates via in-situ FTIR to identify rate-determining steps (e.g., thiophene acylation) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.